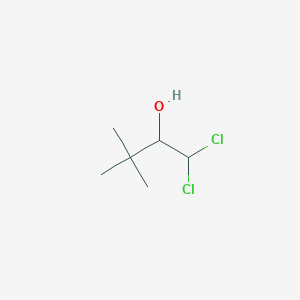
5-benzyloxypent-3-en-2-one
Overview
Description
5-benzyloxypent-3-en-2-one is an organic compound characterized by a benzyloxy group attached to a pentenone backbone. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyloxypent-3-en-2-one typically involves the reaction of benzyl alcohol with pent-3-en-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the pentenone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-benzyloxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pentenone can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include benzyloxy-substituted alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions employed.
Scientific Research Applications
5-benzyloxypent-3-en-2-one is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-benzyloxypent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)propan-2-one
- 3-(Benzyloxy)propanal
- 5-(Benzyloxy)pent-2-en-1-ol
Uniqueness
5-benzyloxypent-3-en-2-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of an aromatic benzyloxy group with an aliphatic pentenone backbone provides versatility that is not commonly found in similar compounds .
Properties
CAS No. |
60656-88-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-phenylmethoxypent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3 |
InChI Key |
CFZZYECNEFOQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
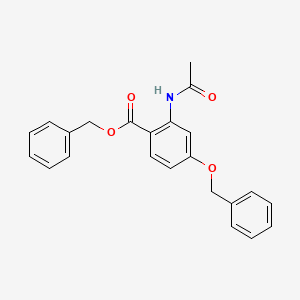
![Benzene, 1-[(methylsulfonyl)methyl]-2-nitro-3-(trifluoromethyl)-](/img/structure/B8562169.png)
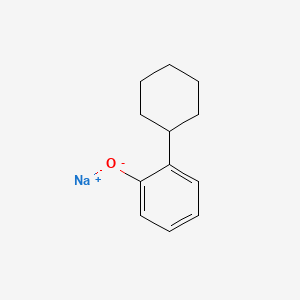
![N-{4-[4-(Pyridin-4-yl)piperazin-1-yl]phenyl}methanesulfonamide](/img/structure/B8562183.png)
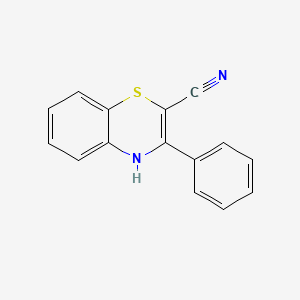
![5-(Chloromethyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B8562199.png)
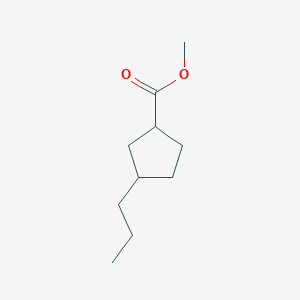
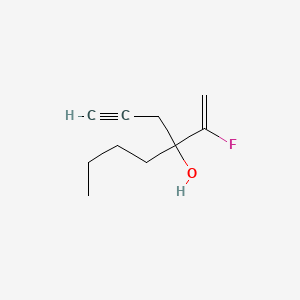
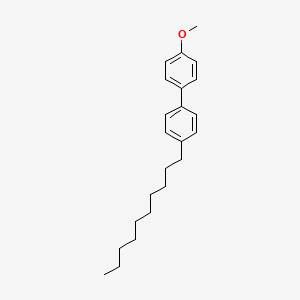
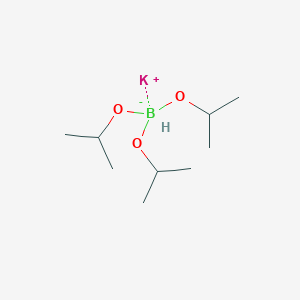
![ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B8562227.png)
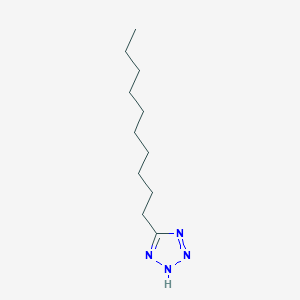
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B8562237.png)
